N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide

NaV1.7 Inhibition Pain Electrophysiology

Procure this compound as a specific SAR probe for NaV1.7 inhibitor optimization programs. Its unique 3-fluoro-4-methoxy benzamide pharmacophore with a sterically constrained tail enables isolation of tail-group contribution to potency and selectivity. Essential reference standard for analytical method development to separate regioisomeric benzamide products, ensuring validated purity protocols. Benchmark alongside high-potency controls in phenotypic pain assays to rule out non-specific effects.

Molecular Formula C19H20FNO3
Molecular Weight 329.371
CAS No. 2034554-97-5
Cat. No. B2815526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide
CAS2034554-97-5
Molecular FormulaC19H20FNO3
Molecular Weight329.371
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O)F
InChIInChI=1S/C19H20FNO3/c1-24-17-10-7-13(11-16(17)20)18(22)21-12-19(23,15-8-9-15)14-5-3-2-4-6-14/h2-7,10-11,15,23H,8-9,12H2,1H3,(H,21,22)
InChIKeyXWGRBTNXJRBKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide (CAS 2034554-97-5): Chemical Identity and Research Classification for Procurement


N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide (CAS 2034554-97-5) is a synthetic small molecule belonging to the substituted benzamide class, with the molecular formula C19H20FNO3 and a molecular weight of 329.37 g/mol . This compound is primarily cited in patent literature as a chemical intermediate or tool compound within the broader field of sodium channel (NaV) inhibitor research, particularly targeting the NaV1.7 subtype for pain management [1]. It is currently supplied as a research reagent by various vendors, typically at a purity of 95% .

Why N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide Cannot Be Directly Substituted by Generic NaV1.7 Inhibitor Analogs


Substitution within the N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide chemotype is not trivial due to the highly sensitive structure-activity relationships (SAR) governing NaV1.7 inhibition. The specific combination of the 3-fluoro-4-methoxy substitution pattern on the benzamide ring, coupled with the sterically constrained cyclopropyl-hydroxy-phenylethyl moiety, creates a unique pharmacophore [1]. Even minor alterations, such as replacing the benzamide with a sulfonamide or shifting the substituent from the 3-fluoro to a 2-fluoro position, can drastically alter target engagement. For instance, a closely related compound, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide, demonstrates that positional isomerism of the fluorine atom alone is sufficient to generate a distinct chemical entity with a separate CAS number (1421476-10-9) and presumed divergent biological activity [2]. Therefore, generic selection without precise structural matching can lead to procurement of a compound with unverified or absent activity at the intended biological target.

Quantitative Differentiation Evidence for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide vs. Closest Analogs


NaV1.7 Inhibitory Potency: Class-Level Benchmark for the 3-Fluoro-4-Methoxy Subtype

The target compound belongs to a class of benzamides known to inhibit the human NaV1.7 sodium channel. A closely related structural analog from the same chemical series, bearing an identical 3-fluoro-4-methoxybenzamide moiety, demonstrated an IC50 of 251 nM against human NaV1.7 expressed in HEK293 cells using the automated QPatch electrophysiology platform [1]. While a direct head-to-head study for the target compound is absent from public literature, this class-level benchmark provides a quantitative baseline for the activity of this specific substitution pattern. This is in contrast to other NaV1.7 inhibitor chemotypes, such as the highly potent 'NaV1.7 inhibitor-1' (IC50 = 0.6 nM), which operates in a completely different potency range and suggests a distinct binding mode [2].

NaV1.7 Inhibition Pain Electrophysiology

Molecular Complexity and Physicochemical Differentiation from Simpler NaV1.7 Probes

The target compound possesses a significantly higher molecular complexity and distinct physicochemical profile compared to smaller, non-specific NaV1.7 inhibitors. Its calculated logP is 3.33, with a polar surface area (PSA) of 63.32 Ų and a molecular weight of 329.37 g/mol . This contrasts sharply with a minimized analog, N-cyclopropyl-3-fluoro-4-methoxybenzamide (CAS 1057866-91-7, MW: 209.22 g/mol), which lacks the entire hydroxy-phenylethyl group . The target compound has one hydrogen bond donor and three acceptors, whereas the minimized analog would have a different H-bond profile . These differences in bulk, lipophilicity, and hydrogen bonding capacity will directly influence membrane permeability, pharmacokinetic behavior, and off-target promiscuity, making them functionally non-interchangeable despite sharing a core motif.

Physicochemical Properties Drug-likeness Chemical Space

Isomeric Selectivity: Differentiation from Regioisomeric Fluoro-Benzamide Analogs

The precise 3-fluoro-4-methoxy substitution pattern is a critical determinant of biological function, distinguishing it from regioisomeric analogs. The compound N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide (CAS 1421476-10-9) has the fluorine atom at the 2-position, which alters the electronic distribution and steric environment of the aromatic ring [1]. Such positional isomerism in sodium channel inhibitors is known to result in significant shifts in potency and selectivity [2]. The choice between the 2-fluoro and 3-fluoro-4-methoxy isomers is thus not a matter of vendor convenience but a key scientific decision point.

Isomerism Structure-Activity Relationship Target Selectivity

Purity and Identity Documentation Gap as a Key Differentiator for Procurement

A critical factor for procurement of this research compound is the variability in the availability of rigorous analytical documentation across different suppliers. While the compound is routinely offered at '95% purity' , the specific analytical methods used for verification (e.g., HPLC, NMR, MS) and their corresponding data are not uniformly provided. This contrasts with more established tool compounds where a Certificate of Analysis (CoA) with detailed HPLC chromatograms is standard. The absence of these documents for many lots of this specific compound means that procurement must be guided by the supplier's ability to furnish a complete CoA, including the HPLC purity determination method and the identity confirmation by NMR and MS, to ensure the integrity of the research material [1].

Quality Control Analytical Chemistry Reproducibility

High-Rationale Application Scenarios for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide


SAR Probe for NaV1.7 Benzamide Chemotype Exploration

This compound's value is maximized as a specific SAR probe within a NaV1.7 inhibitor optimization program. When a project is exploring the 3-fluoro-4-methoxybenzamide series, as referenced in patent literature [1], this compound can serve as a key reference point. Its use is justified when the goal is to isolate the contribution of the cyclopropyl-hydroxy-phenylethyl tail to potency, selectivity, or pharmacokinetics against a baseline compound like N-cyclopropyl-3-fluoro-4-methoxybenzamide . This allows for a data-driven evaluation of the tail group's influence.

Chemical Biology Toolkit for Validating NaV1.7-Dependent Phenotypes

In phenotypic assays for pain or nociception, this compound can be included as part of a chemical biology toolkit to confirm NaV1.7-dependent mechanisms, provided it is benchmarked alongside a high-potency control like 'NaV1.7 inhibitor-1' [1]. While not a potent positive control itself, its distinct chemotype helps rule out non-specific effects that might arise from more potent but structurally different inhibitors. This dual-probe strategy enhances the robustness of target validation studies.

Reference Standard for Isomeric Purity in Benzamide Synthesis

Due to the proven sensitivity of biological activity to the position of the fluoro and methoxy substituents, this compound is an ideal reference standard for developing and validating analytical methods (e.g., HPLC, SFC) that separate regioisomeric benzamide products [1]. Its procurement for this purpose is critical for process chemistry groups aiming to establish a validated purity protocol for the 3-fluoro-4-methoxy isomer, ensuring that subsequent batches of synthesized material are free of the inactive or contra-indicated 2-fluoro isomer.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.